molecular formula C20H28N2O4S2 B14592529 N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine CAS No. 61097-91-4

N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine

Cat. No.: B14592529
CAS No.: 61097-91-4
M. Wt: 424.6 g/mol
InChI Key: QRMGAYVMYBRUAM-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine is an organic compound characterized by the presence of two sulfonyl groups attached to a central ethane-1,2-diamine structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

Ethane-1,2-diamine+2(4-methylbenzenesulfonyl chloride)N 1 ,N 2 -Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine\text{Ethane-1,2-diamine} + 2 \text{(4-methylbenzenesulfonyl chloride)} \rightarrow \text{N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine} Ethane-1,2-diamine+2(4-methylbenzenesulfonyl chloride)→N 1 ,N 2 -Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzene-1,2-diamine: A related compound with similar structural features but different functional groups.

    Benzenesulfonyl chloride, 4-methyl-: Another sulfonyl-containing compound with distinct reactivity and applications.

Uniqueness

N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine is unique due to its specific combination of sulfonyl groups and ethane-1,2-diamine core, which imparts distinct chemical and biological properties

Properties

CAS No.

61097-91-4

Molecular Formula

C20H28N2O4S2

Molecular Weight

424.6 g/mol

IUPAC Name

N,N'-bis[2-(4-methylphenyl)sulfonylethyl]ethane-1,2-diamine

InChI

InChI=1S/C20H28N2O4S2/c1-17-3-7-19(8-4-17)27(23,24)15-13-21-11-12-22-14-16-28(25,26)20-9-5-18(2)6-10-20/h3-10,21-22H,11-16H2,1-2H3

InChI Key

QRMGAYVMYBRUAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCNCCNCCS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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